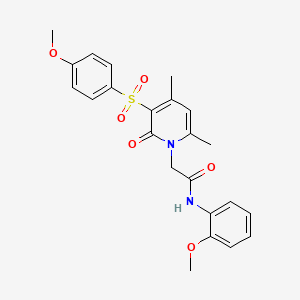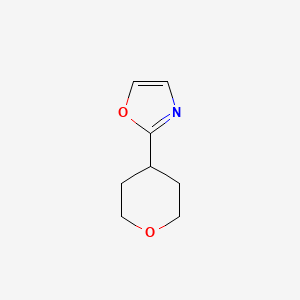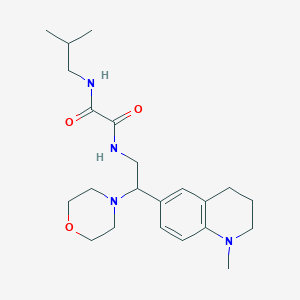![molecular formula C21H18N4O3 B2932288 3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide CAS No. 2095746-70-4](/img/structure/B2932288.png)
3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide” is a derivative of 1,4-benzoxazin-3(4H)-one . 1,4-benzoxazin-3(4H)-one derivatives have been found to possess a wide variety of biological activities, including antihypertensive, antiischaemic, myorelaxant, antiarrhythmic, skeletal muscle relaxants, COX-2 inhibitors, antimicrobials, anti-inflammatory, urinary incontinence, antiasthmatics, anticonvulsants and antiangiogenic properties .
Synthesis Analysis
The synthesis of 1,4-benzoxazin-3(4H)-one derivatives has been reported by several methods. One of the most convenient and commonly used methods involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate . Another strategy involves reduction of nitro ethers with Fe/AcOH and Zn/NH4Cl, which gives the desired benzoxazinones in moderate yields .Molecular Structure Analysis
The molecular structure of “3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide” is characterized by the presence of a 1,4-benzoxazin-3(4H)-one moiety . The empirical formula is C11H11NO4 and the molecular weight is 221.21 .Chemical Reactions Analysis
The title compound can react with equimolar amounts of aniline and piperidine to give the corresponding sulfonamides with retention of the benzoxazine moiety .Physical And Chemical Properties Analysis
The compound “3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide” has a melting point of 163-166 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of compounds, including those structurally related to 3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide, have been synthesized and studied for their potential antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents. For example, specific derivatives have exhibited substantial antimicrobial activity, highlighting the chemical scaffold's potential in this application domain (Desai et al., 2017; Habib et al., 2013).
Anti-inflammatory Applications
Research into the anti-inflammatory properties of heterocyclic compounds, including those related to 3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide, has yielded promising results. These compounds have been synthesized using various starting materials and evaluated for their anti-inflammatory activity. Some have shown comparable efficacy to well-known anti-inflammatory drugs, indicating their potential in treating inflammatory conditions (Amr et al., 2007).
Anticancer and Enzyme Inhibition
Compounds structurally similar to 3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide have been investigated for their potential anticancer properties and ability to inhibit specific enzymes. These studies have explored their efficacy in inhibiting enzymes like DNA-PK, which plays a role in DNA repair processes, potentially making them valuable in cancer treatment strategies. The synthesis of these compounds and their evaluation in enzyme inhibition assays suggest their applicability in designing new anticancer therapies (Ihmaid et al., 2012).
Synthesis and Chemical Properties
The synthesis and characterization of compounds related to 3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide have been extensively studied. These investigations provide insights into their chemical properties, such as reactivity and stability, which are crucial for their potential applications in various scientific research areas. For instance, the reaction mechanisms, synthesis pathways, and chemical interactions of these compounds have been elucidated, offering a foundation for further research and development in medicinal chemistry and drug design (Davis et al., 1992; Jung et al., 1999).
Novel Synthetic Pathways and Chemical Reactions
Research has also focused on developing novel synthetic pathways and chemical reactions involving benzoxazin derivatives, which include compounds like 3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide. These studies aim to expand the chemical repertoire available for synthesizing new molecules with potential therapeutic applications, exploring innovative routes to enhance efficiency and selectivity in chemical synthesis (Lee et al., 2012; Sandford et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of benzoxazinones , which have been reported to exhibit diverse biological activities . .
Mode of Action
Benzoxazinones are known to interact with their targets through various mechanisms . For instance, some benzoxazinones have been shown to inhibit protease enzymes . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Benzoxazinones are known to interact with various biochemical pathways depending on their specific targets . The downstream effects of these interactions would depend on the specific targets and the nature of the interaction.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-20-13-28-19-10-16(6-7-18(19)25-20)23-11-14-3-1-4-15(9-14)21(27)24-17-5-2-8-22-12-17/h1-10,12,23H,11,13H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGCSZIPOSABPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)NCC3=CC(=CC=C3)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2932207.png)

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2932211.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide](/img/structure/B2932212.png)


![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2932216.png)
![3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932218.png)


